Friedel-Crafts Acylation Relative Reactivity: Propionyl Chloride Versus Acetyl, Butyryl, and Other Acyl Chlorides
In a head-to-head comparative study of nine acyl chlorides under standardized Friedel-Crafts conditions, propionyl chloride exhibited a relative reactivity of 0.66 in ethylene dichloride solution and 0.92 in nitromethane solution, with acetyl chloride defined as the reference (1.00) [1]. In the same study, n-butyryl chloride exhibited relative reactivities of 0.54 and 0.78, respectively, demonstrating that propionyl chloride is 22–23% more reactive than n-butyryl chloride under these conditions [1]. A separate kinetic study at 10 °C in ethylene dichloride established the reactivity sequence: β-chloropropionyl > phenylacetyl > acetyl > propionyl > n-butyryl > isobutyryl > cyclohexanecarbonyl chloride, confirming propionyl chloride's intermediate position [2].
| Evidence Dimension | Relative reactivity (Friedel-Crafts acylation of benzene, AlCl₃ catalyst) |
|---|---|
| Target Compound Data | 0.66 (ethylene dichloride); 0.92 (nitromethane) |
| Comparator Or Baseline | Acetyl chloride = 1.00; n-Butyryl chloride = 0.54 (ethylene dichloride), 0.78 (nitromethane) |
| Quantified Difference | Propionyl chloride is 22% more reactive than n-butyryl chloride in ethylene dichloride (0.66 vs 0.54); 18% more reactive in nitromethane (0.92 vs 0.78) |
| Conditions | Benzene, AlCl₃ catalyst, 25 °C, ethylene dichloride or nitromethane solvent [1]; 10 °C, ethylene dichloride [2] |
Why This Matters
Propionyl chloride offers a quantifiable reactivity advantage over butyryl chloride while avoiding the excessive reactivity and lower boiling point of acetyl chloride, enabling controlled acylation for sensitive substrates.
- [1] Gore, P. H., Hoskins, J. A., & Thorburn, S. (1970). Friedel–Crafts acylations of aromatic hydrocarbons. Part IX. Relative reactivities of acetyl, propionyl, butyryl, isobutyryl, valeryl, hexanoyl, decanoyl, benzoyl, and mesitoyl chlorides in the acylation of benzene and mesitylene. Journal of the Chemical Society B: Physical Organic, 1343–1345. View Source
- [2] Hoornaert, G., Slootmaekers, P. J., et al. (1972). Kinetics of the Friedel-Crafts acylation of benzene with alkanoyl chlorides. Tetrahedron, 28(2), 217–225. View Source
